4,8-Dimethyldec-8-EN-1-OL

Beschreibung

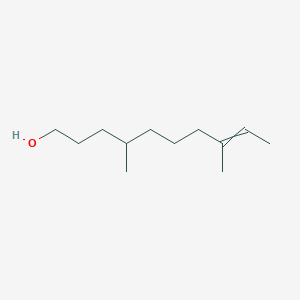

4,8-Dimethyldec-8-EN-1-OL is an organic compound with the molecular formula C12H24O It is a type of alcohol characterized by the presence of a double bond at the eighth carbon and methyl groups at the fourth and eighth positions

Eigenschaften

CAS-Nummer |

646534-80-7 |

|---|---|

Molekularformel |

C12H24O |

Molekulargewicht |

184.32 g/mol |

IUPAC-Name |

4,8-dimethyldec-8-en-1-ol |

InChI |

InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,12-13H,5-10H2,1-3H3 |

InChI-Schlüssel |

IBKSBUHTKZCQPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC=C(C)CCCC(C)CCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyldec-8-EN-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and alcohols.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity. The use of advanced analytical methods ensures the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4,8-Dimethyldec-8-EN-1-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve acids, bases, or other catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.

Wissenschaftliche Forschungsanwendungen

4,8-Dimethyldec-8-EN-1-OL has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.

Medicine: It may have potential therapeutic applications, although more research is needed to fully understand its medicinal properties.

Industry: This compound is used in the production of fragrances, flavors, and other industrial products.

Wirkmechanismus

The mechanism of action of 4,8-Dimethyldec-8-EN-1-OL involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4,8-Dimethyldec-9-EN-1-OL: This compound is structurally similar but has a double bond at the ninth carbon instead of the eighth.

Spiro[4.5]dec-8-en-7-ol, 4,8-dimethyl-1-(1-methylethyl)-: Another similar compound with a different structural arrangement.

Uniqueness: 4,8-Dimethyldec-8-EN-1-OL is unique due to its specific structural features, such as the position of the double bond and the methyl groups

Biologische Aktivität

4,8-Dimethyldec-8-EN-1-OL is a tertiary alcohol with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound has garnered attention due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 646534-80-7

- Molecular Formula : C_{12}H_{24}O

- Molecular Weight : 184.32 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on antimicrobial and anti-inflammatory properties. Research indicates its effectiveness against various pathogens and its potential role in modulating immune responses.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has been tested against several bacterial strains and fungi, showing inhibition of growth at varying concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in macrophages. This modulation of immune responses suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in microbial metabolism, thereby reducing growth.

- Cytokine Modulation : The compound appears to affect signaling pathways related to inflammation, potentially through the NF-kB pathway.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option .

Study 2: Anti-inflammatory Response

A study published in the Journal of Inflammation evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of TNF-alpha and IL-6, indicating its ability to modulate inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.